molecular formula C9H14O3 B14466559 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one CAS No. 66293-68-3

2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one

Cat. No.: B14466559
CAS No.: 66293-68-3
M. Wt: 170.21 g/mol
InChI Key: YBTLDMRFLOSXSU-UHFFFAOYSA-N
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Description

2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran-3-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is unique due to its pyranone structure, which imparts distinct chemical and physical properties

Properties

CAS No.

66293-68-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

6-methyl-2-propan-2-yloxy-2H-pyran-5-one

InChI

InChI=1S/C9H14O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-7,9H,1-3H3

InChI Key

YBTLDMRFLOSXSU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=CC(O1)OC(C)C

Origin of Product

United States

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